
3-(2,5-Dichloro-1,3-thiazol-4-yl)-N-propylpropanamide
カタログ番号 B2919628
CAS番号:
2460757-58-6
分子量: 267.17
InChIキー: JRDWGRVTNNJHFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of ethyl acetoacetate with 2,5-dichlorothiazole-4-carboxylic acid followed by esterification with ethanol and acid catalysis. The final product is purified through recrystallization or column chromatography.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H12Cl2N2OS/c13-11-10 (16-12 (14)18-11)4-5-15-7-8-2-1-3-9 (17)6-8/h1-3,6,15,17H,4-5,7H2 .
科学的研究の応用
Synthetic Chemistry Applications :
- Sedlák et al. (2008) explored the synthesis of substituted benzothiophen-2-yl methyl dihydroimidazol-5-ones, using reactions that could be relevant for compounds like 3-(2,5-Dichloro-1,3-thiazol-4-yl)-N-propylpropanamide. This research demonstrates the compound's potential in synthetic organic chemistry for creating heterocyclic compounds with possible pharmaceutical applications (Sedlák et al., 2008).
Pharmacological Research :
- Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, similar in structure to the compound . These compounds exhibited potent anticancer activities, indicating the potential of such compounds in cancer research (Gomha et al., 2017).
- Lombardo et al. (2004) identified a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with significant antitumor activity in preclinical assays. This suggests the potential of thiazole derivatives in the development of new cancer therapies (Lombardo et al., 2004).
Material Science and Other Applications :
- Salahuddin et al. (2014) explored the use of thiazole derivatives in creating microbicidal polyamides for drug delivery systems. This indicates the application of such compounds in developing advanced drug delivery technologies (Salahuddin et al., 2014).
- Aly and Hussein (2014) investigated thiazole-based polyamides containing diarylidenecyclohexanone moiety for their corrosion inhibitive properties. This research demonstrates the potential of thiazole derivatives in the field of corrosion protection (Aly & Hussein, 2014).
特性
IUPAC Name |
3-(2,5-dichloro-1,3-thiazol-4-yl)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2OS/c1-2-5-12-7(14)4-3-6-8(10)15-9(11)13-6/h2-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDWGRVTNNJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=C(SC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichloro-1,3-thiazol-4-yl)-N-propylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)

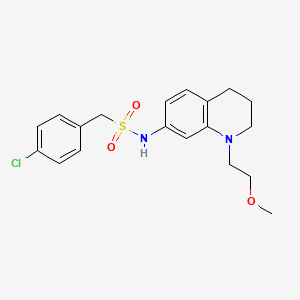
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
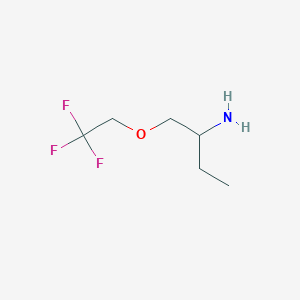
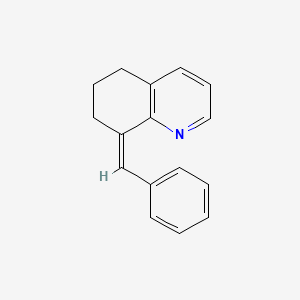
![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)
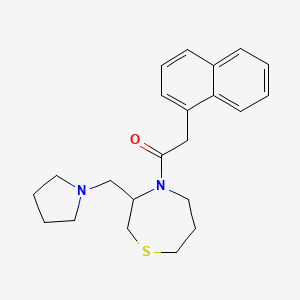
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)

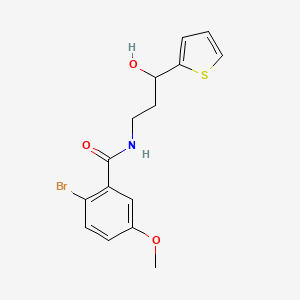

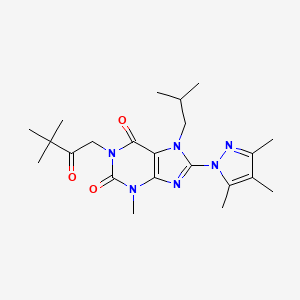
![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919568.png)